![molecular formula C26H23FN2O3S2 B2550176 4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1114654-22-6](/img/structure/B2550176.png)

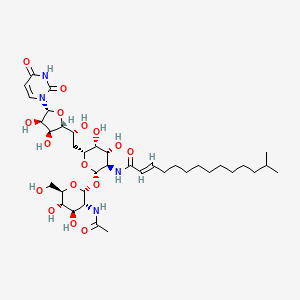

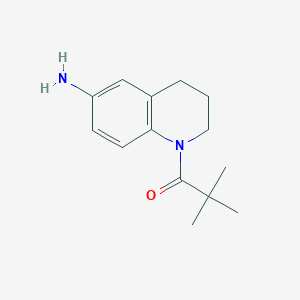

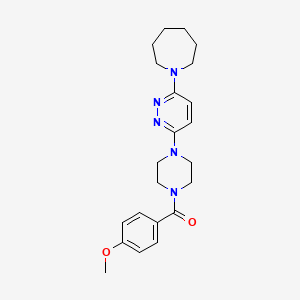

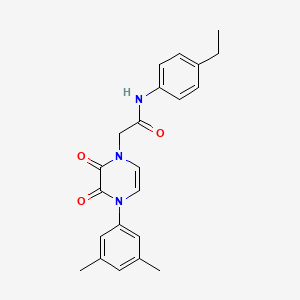

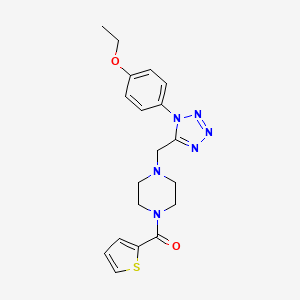

4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

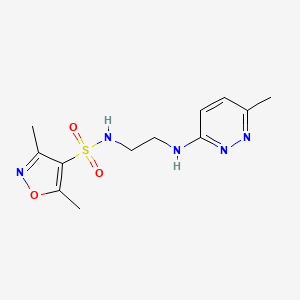

The compound 4-(3-fluorophenyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as sulfonamide, carboxamide, and thiophene. These functional groups are known to contribute to antimicrobial properties in similar compounds, as seen in sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, which have shown potent antimicrobial activity .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the initial formation of an intermediate, such as 3-fluoro-4-morpholinoaniline, followed by reactions with substituted aryl sulfonyl chlorides to yield sulfonamides with good yields . Similarly, the synthesis of the compound would likely involve multiple steps, including the formation of the thiophene ring, introduction of the sulfonyl group, and subsequent attachment of the aryl and carboxamide functionalities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry . These methods would be essential in confirming the structure of the compound, ensuring the correct placement of functional groups, and determining the overall molecular conformation.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including interactions with biological targets. The antimicrobial activity of these compounds is often assessed through their ability to inhibit the growth of bacteria and fungi, with some compounds exhibiting promising activity at low concentrations . The chemical reactivity of the compound would likely be influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating properties of the methyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its solubility in polar solvents, while the aromatic rings might contribute to its stability. The compound's melting point, solubility, and stability under various conditions would be important parameters to assess, as these properties can affect its potential as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Research has been conducted on the synthesis and structure-activity relationships of various compounds, including those similar to the specified chemical, demonstrating their potential in the development of nonsteroidal antiandrogens for treating androgen-responsive diseases. For instance, compounds exhibiting antiandrogen activity have been synthesized, highlighting the importance of specific substitutions for optimizing pharmacological profiles (Tucker et al., 1988).

Material Science Applications

In material science, similar compounds have been utilized in the development of novel polymers and materials. For example, aromatic polyamides based on ether-sulfone-dicarboxylic acids have been prepared, demonstrating the compounds' utility in creating materials with desirable thermal and mechanical properties (Hsiao & Huang, 1997).

Molecular Recognition and Sensor Development

Research into molecular recognition has led to the development of self-assembled aggregates of fluoroalkylated compounds capable of selectively recognizing hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer compounds from aqueous solutions to organic media, highlighting their potential in sensor development and molecular separation technologies (Sawada et al., 2000).

Organic Synthesis Methodologies

Advancements in organic synthesis methodologies have also been reported, with the development of facile reactions under specific conditions to efficiently form derivatives of thiophene, demonstrating the versatility of compounds with similar structures in synthetic chemistry (Abaee & Cheraghi, 2013).

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O3S2/c1-17-7-4-11-21(13-17)28-26(30)24-25(23(16-33-24)19-9-6-10-20(27)15-19)34(31,32)29(3)22-12-5-8-18(2)14-22/h4-16H,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXQLFZGUDPGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)

![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)